Scaffold-Level Differentiation: Xanthene-9-Carbonyl-Azetidine-Hydantoin vs. Furan-Carbonyl-Azetidine-Hydantoin
The replacement of the furan-3-carbonyl group in the direct structural analog 3-[1-(furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) with the xanthene-9-carbonyl moiety in CAS 2034495-54-8 results in a substantial increase in calculated lipophilicity and aromatic surface area, parameters known to modulate membrane permeability and target-binding thermodynamics in imidazolidine-2,4-dione-based inhibitor series [1]. The xanthene substituent contributes approximately three additional sp²-hybridized carbon atoms and one ether oxygen relative to the furan analog, altering both π-stacking potential with aromatic protein residues and the compound's overall molecular shape [2].
| Evidence Dimension | Calculated partition coefficient (clogP) and topological polar surface area (tPSA) as structural differentiation descriptors between xanthene-9-carbonyl and furan-3-carbonyl analogs |
|---|---|
| Target Compound Data | CAS 2034495-54-8: MW 363.37 g/mol; predicted clogP ≈ 2.8–3.2; tPSA ≈ 78–85 Ų (hydantoin urea + xanthene ether oxygen contribution) |
| Comparator Or Baseline | CAS 2034269-30-0 (furan-3-carbonyl analog): MW 275.26 g/mol; predicted clogP ≈ 0.5–1.0; tPSA ≈ 82–90 Ų |
| Quantified Difference | ΔMW ≈ +88 g/mol; ΔclogP ≈ +1.8 to +2.7 log units (estimated); tPSA difference ≤ ±7 Ų |
| Conditions | In silico physicochemical property prediction; no experimental logP or permeability data available for either compound in the public domain |
Why This Matters
The higher predicted lipophilicity of the xanthene analog may confer superior passive membrane permeability relative to the furan congener, a property that should be experimentally verified prior to selecting between these scaffolds for cell-based assays.
- [1] Ma Y, Ding TT, Liu YY, et al. Design, synthesis, biological evaluation and molecular dynamics simulation studies of imidazolidine-2,4-dione derivatives as novel PTP1B inhibitors. European Journal of Medicinal Chemistry. 2021; 225:113785. View Source
- [2] Kuujia Chemical Database. 3-[1-(Furan-3-carbonyl)azetidin-3-yl]imidazolidine-2,4-dione (CAS 2034269-30-0) – Physicochemical and Structural Data. View Source
